![molecular formula C15H18N4O2S B2626767 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2097930-65-7](/img/structure/B2626767.png)
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Description
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, commonly known as DMPT, is a synthetic compound that has gained popularity in the field of animal nutrition. It is a feed attractant that is added to animal feed to enhance the palatability of the feed and to promote growth. The compound is synthesized using a multi-step process, and its mechanism of action is not fully understood.
Scientific Research Applications
Applications in Synthetic Chemistry
The compound 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide and its derivatives demonstrate significant versatility in synthetic chemistry. The studies show that these compounds are pivotal intermediates or reactants in synthesizing various heterocyclic compounds. For instance:
Synthesis of Thieno[3,2-d]pyrimidines and Thieno[3,4-b]pyridines : The derivatives of the compound were used to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. This involved reactions in formic acid, xylene, and ethanol or ethylene glycol, indicating a broad reactivity profile and utility in synthesizing complex heterocyclic structures (El-Meligie et al., 2020).
Catalysis in Suzuki Reactions : Derivatives of this compound were used to develop bimetallic boron-containing heterogeneous catalysts. These catalysts demonstrated high activity in Suzuki reactions in aqueous media, illustrating the compound's potential in facilitating complex organic reactions (Bumagin et al., 2019).
Synthesis of Antimicrobial Compounds : The compound's derivatives were involved in the synthesis of new pyridothienopyrimidines and pyridothienotriazines with reported antimicrobial activities. This indicates the potential of these derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Investigation of Reaction Mechanisms : Studies also investigated the reaction of derivatives of the compound with iso(and isothio)cyanates under microwave irradiation. The investigation aimed at understanding the synthesis of thieno[2,3-d]pyrimidines, highlighting the compound's role in exploring reaction mechanisms and pathways (Davoodnia et al., 2009).
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives : The compound's derivatives were used in synthesizing pyrano[2,3-d]pyrimidine derivatives, further emphasizing its importance in creating biologically active heterocyclic compounds (Shehab & El-Shwiniy, 2018).
properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-8-13(17-11(2)16-10)21-12-5-6-19(9-12)15(20)18-14-4-3-7-22-14/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXQISYGIOSIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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